molecular formula C12H9N3OS B3060778 (E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 83253-30-9

(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Cat. No. B3060778
CAS RN: 83253-30-9
M. Wt: 243.29 g/mol
InChI Key: ZDHZMNLEASUBCM-MDWZMJQESA-N
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Description

“(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol” is a chemical compound with the CAS Number: 76919-41-0. It has a molecular weight of 231.3 .

Scientific Research Applications

Anticancer Activity

2E-135S has shown promising results in the field of oncology. Its structure allows it to interact with various cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression . This makes it a potential candidate for the development of new anticancer therapies.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Its unique chemical structure enables it to disrupt microbial cell membranes and inhibit essential enzymes, leading to the death of the microorganisms . This application is particularly important in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

Neuroprotective Effects

Research has indicated that 2E-135S may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound appears to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. This application could lead to the development of new therapeutic strategies for neuroprotection.

Anti-inflammatory Activity

2E-135S has been studied for its anti-inflammatory properties. It can modulate the activity of various inflammatory mediators and pathways, reducing inflammation in different tissues . This makes it a potential therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Chemical Probes

Due to its unique structure, 2E-135S can be used as a chemical probe in biochemical research. It can help in studying the function of specific proteins and pathways in cells, providing valuable insights into cellular mechanisms and disease processes. This application is crucial for advancing our understanding of biology and developing new therapeutic targets.

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I searched .

More detailed physical and chemical properties were not found in the sources I searched .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

(NE)-N-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-17-12/h1-8,16H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHZMNLEASUBCM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429787
Record name 2E-135S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

CAS RN

83253-30-9
Record name NSC332731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2E-135S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
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